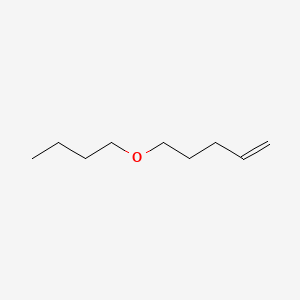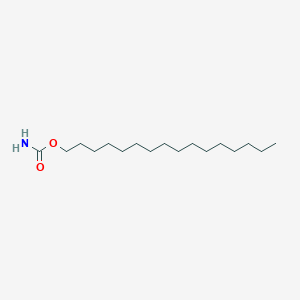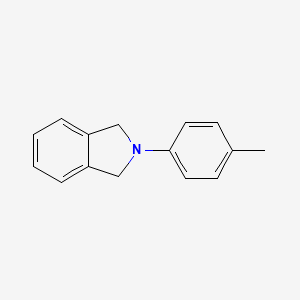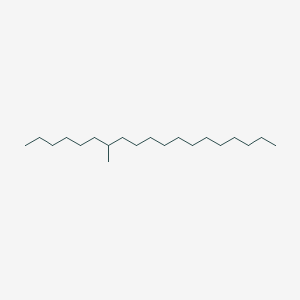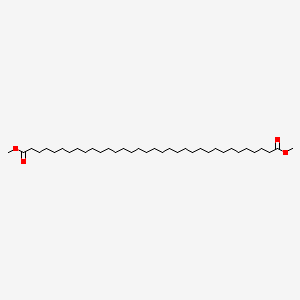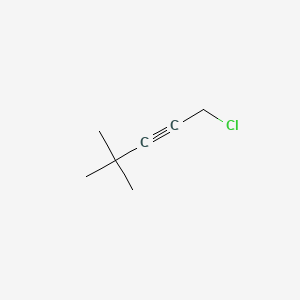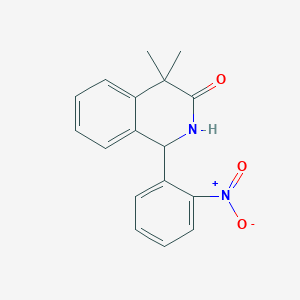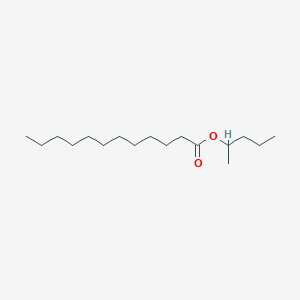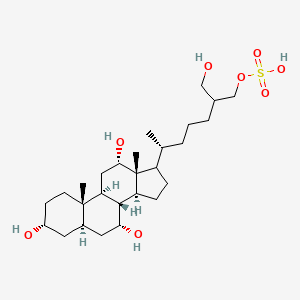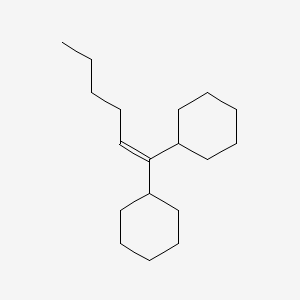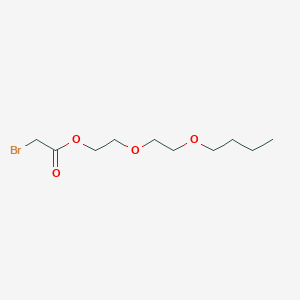
2-(2-Butoxyethoxy)ethyl bromoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Butoxyethoxy)ethyl bromoacetate is an organic compound with the molecular formula C10H19BrO4. It is a bromoacetate ester derivative, characterized by the presence of a bromoacetate group attached to a 2-(2-butoxyethoxy)ethyl chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butoxyethoxy)ethyl bromoacetate typically involves the esterification of 2-(2-butoxyethoxy)ethanol with bromoacetic acid. The reaction is usually carried out in the presence of a catalyst such as concentrated sulfuric acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Butoxyethoxy)ethyl bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetate group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or an alcohol.
Esterification and Transesterification: The ester group can undergo esterification and transesterification reactions with different alcohols and acids.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and bromoacetic acid
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Sulfuric acid, hydrochloric acid, sodium hydroxide
Solvents: Benzene, ethanol, water
Major Products Formed
Nucleophilic Substitution: Formation of substituted bromoacetates
Esterification: Formation of different esters
Hydrolysis: Formation of 2-(2-butoxyethoxy)ethanol and bromoacetic acid
Wissenschaftliche Forschungsanwendungen
2-(2-Butoxyethoxy)ethyl bromoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other esters and bromoacetate derivatives.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers
Wirkmechanismus
The mechanism of action of 2-(2-Butoxyethoxy)ethyl bromoacetate involves its reactivity as an alkylating agent. The bromoacetate group can react with nucleophiles, leading to the formation of covalent bonds with various molecular targets. This reactivity is exploited in organic synthesis to introduce functional groups into molecules and to modify the structure of target compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl bromoacetate: Similar in structure but with an ethyl group instead of the 2-(2-butoxyethoxy)ethyl chain.
Methyl bromoacetate: Contains a methyl group instead of the 2-(2-butoxyethoxy)ethyl chain.
2-(2-Butoxyethoxy)ethyl acetate: Similar structure but with an acetate group instead of the bromoacetate group.
Uniqueness
2-(2-Butoxyethoxy)ethyl bromoacetate is unique due to its specific combination of the bromoacetate group and the 2-(2-butoxyethoxy)ethyl chain. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
56521-78-9 |
|---|---|
Molekularformel |
C10H19BrO4 |
Molekulargewicht |
283.16 g/mol |
IUPAC-Name |
2-(2-butoxyethoxy)ethyl 2-bromoacetate |
InChI |
InChI=1S/C10H19BrO4/c1-2-3-4-13-5-6-14-7-8-15-10(12)9-11/h2-9H2,1H3 |
InChI-Schlüssel |
OXTQDZUEVDLDCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOCCOC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


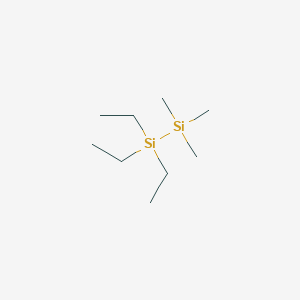
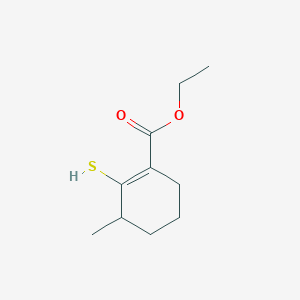
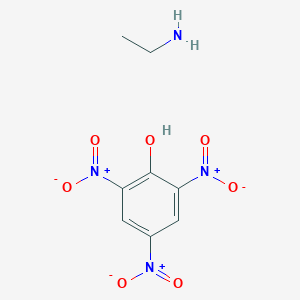
![4,4'-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14633340.png)
